molecular formula C9H13NO3 B14496643 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol CAS No. 64632-43-5

5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol

Katalognummer: B14496643
CAS-Nummer: 64632-43-5
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: WWYQEGUUFKELML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol is an organic compound characterized by the presence of an aminoethyl group and three hydroxyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol typically involves the introduction of the aminoethyl group and hydroxyl groups onto a benzene ring. One common method involves the nitration of 6-methylbenzene-1,2,4-triol followed by reduction to introduce the aminoethyl group. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. These interactions can influence cellular processes and biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of hydroxyl groups.

    3-(2-Aminoethyl)-1H-indol-5-ol: Contains an indole ring instead of a benzene ring.

    S-(2-Aminoethyl)-L-cysteine: Contains a sulfur atom and is used in different biochemical contexts.

Uniqueness

5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol is unique due to the combination of its aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

64632-43-5

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

5-(2-aminoethyl)-6-methylbenzene-1,2,4-triol

InChI

InChI=1S/C9H13NO3/c1-5-6(2-3-10)7(11)4-8(12)9(5)13/h4,11-13H,2-3,10H2,1H3

InChI-Schlüssel

WWYQEGUUFKELML-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=C1O)O)O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.